molecular formula C8H9Cl2F2N B15298240 [(3-Chloro-2,6-difluorophenyl)methyl](methyl)amine hydrochloride CAS No. 2866323-66-0

[(3-Chloro-2,6-difluorophenyl)methyl](methyl)amine hydrochloride

Katalognummer: B15298240
CAS-Nummer: 2866323-66-0
Molekulargewicht: 228.06 g/mol
InChI-Schlüssel: KSMMIVQGWNLSQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chloro-2,6-difluorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H8ClF2N·HCl It is a derivative of phenylmethylamine, where the phenyl ring is substituted with chlorine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2,6-difluorophenyl)methylamine hydrochloride typically involves the reaction of 3-chloro-2,6-difluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of (3-Chloro-2,6-difluorophenyl)methylamine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-2,6-difluorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing chlorine or fluorine.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Chloro-2,6-difluorophenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Chloro-2,6-difluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(3-Chloro-2,6-difluorophenyl)methyl]amine
  • (3-Chloro-2,6-difluorophenyl)methylamine
  • (3-Chloro-2,6-difluorophenyl)methylamine

Uniqueness

(3-Chloro-2,6-difluorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

2866323-66-0

Molekularformel

C8H9Cl2F2N

Molekulargewicht

228.06 g/mol

IUPAC-Name

1-(3-chloro-2,6-difluorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H8ClF2N.ClH/c1-12-4-5-7(10)3-2-6(9)8(5)11;/h2-3,12H,4H2,1H3;1H

InChI-Schlüssel

KSMMIVQGWNLSQA-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C=CC(=C1F)Cl)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.